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Compound of Interest

Compound Name: 3-Chlorooctane

Cat. No.: B074152

This technical guide provides a comprehensive overview of the available thermochemical data
for 3-Chlorooctane. Due to a scarcity of direct experimental data for this specific compound,
this guide also details the application of estimation methodologies, specifically Benson's group
additivity method, and outlines a standard experimental protocol for the determination of the
enthalpy of formation of liquid chloroalkanes. This document is intended for researchers,
scientists, and professionals in the field of drug development and chemical engineering who
require reliable thermochemical data for process design, safety analysis, and molecular
modeling.

Physicochemical and Thermochemical Properties of
3-Chlorooctane

While extensive experimental thermochemical data for 3-Chlorooctane is not readily available
in the literature, some fundamental physicochemical properties have been reported.
Additionally, the enthalpy of isomerization from 2-Chlorooctane to 3-Chlorooctane has been
experimentally determined.

Table 1: Physicochemical Properties of 3-Chlorooctane
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Property Value Units Source
Molecular Formula C8H17CI - [1112]
CAS Number 1117-79-9 - [11[2]
Molecular Weight 148.67 g/mol [1112]
Boiling Point 173.4 °C at 760 mmHg [3]
Density 0.862 g/cm3 [3]
Flash Point 52.5 °C [3]

Table 2: Enthalpy of Isomerization Reaction

Reaction ArHe (liquid phase)  Units Source

2-Chlorooctane <=>
-0.13 kJ/mol [1]
3-Chlorooctane

Estimation of Enthalpy of Formation using Benson's
Group Additivity Method

In the absence of direct experimental data, Benson's group additivity method is a widely used
and reliable technique for estimating the standard enthalpy of formation (AfH®) of organic
compounds.[3][4] This method is based on the principle that the thermochemical properties of a
molecule can be approximated by the sum of the contributions of its constituent functional
groups.

The 3-Chlorooctane molecule can be dissected into the following Benson groups:
e 2 X C-(C)(H)s: Two terminal methyl groups.
e 5x C-(C)2(H)z2: Five methylene groups in the alkyl chain.

e 1 x C-(CI)(C)2(H): One methine group bonded to the chlorine atom and two other carbon
atoms.
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The standard enthalpy of formation can be calculated using the following equation:
AfH°(3-Chlorooctane) = 2 * [C-(C)(H)3] + 5 * [C-(C)2(H)2] + 1 * [C-(CI)(C)2(H)]

Table 3: Benson Group Additivity Values for Enthalpy of Formation (Liquid Phase)

Group Contribution (AfH°)  Units Source
C-(C)(H)3 -10.00 kcal/mol [1]
C-(C)2(H)2 -5.00 kcal/mol [1]
C-(CDH(C)2(H) Not readily available kcal/mol

A definitive, widely cited value for the C-(CI)(C)z(H) group in the liquid phase is not readily
available in the public domain. To obtain an accurate estimation of the enthalpy of formation of
3-Chlorooctane, this specific group contribution value would need to be determined
experimentally or from reliable, peer-reviewed computational studies.

The following diagram illustrates the logical workflow for estimating the enthalpy of formation of
3-Chlorooctane using Benson's group additivity method.
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Estimation workflow for enthalpy of formation.

Experimental Protocol: Determination of Enthalpy of
Formation of Liquid Chloroalkanes by Bomb
Calorimetry

The standard enthalpy of formation of a liquid organochlorine compound such as 3-
Chlorooctane can be determined experimentally using bomb calorimetry. This technique
measures the heat of combustion at constant volume, from which the enthalpy of combustion
and subsequently the enthalpy of formation can be calculated.
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1. Principle:

A known mass of the liquid sample is completely combusted in a high-pressure oxygen
atmosphere within a sealed container (the "bomb"). The heat released by the combustion
reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the
temperature change of the water, the heat of combustion can be determined.

2. Apparatus:

» Adiabatic bomb calorimeter

¢ Oxygen cylinder with pressure regulator

e Crucible (platinum or silica)

e Ignition wire (platinum or nichrome)

e Benzoic acid (for calibration)

» High-precision thermometer or digital temperature sensor
e Analytical balance

3. Procedure:

a. Calibration of the Calorimeter:

o Accurately weigh approximately 1 g of benzoic acid into the crucible.

e Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head,
ensuring it is in contact with the benzoic acid pellet.

e Place the crucible in the bomb head.
o Carefully assemble the bomb, sealing it tightly.
e Pressurize the bomb with pure oxygen to approximately 30 atm.

o Place the bomb in the calorimeter bucket containing a known mass of water.
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Allow the system to reach thermal equilibrium and record the initial temperature.

Ignite the sample by passing a current through the ignition wire.

Record the temperature at regular intervals until a maximum temperature is reached and the
temperature starts to fall.

After the experiment, release the pressure from the bomb, and weigh any unburned ignition

wire.

Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of
benzoic acid.

. Combustion of 3-Chlorooctane:

Accurately weigh a gelatin capsule containing approximately 0.8-1.0 g of 3-Chlorooctane.

Follow the same procedure as for the calibration (steps 3a.2 to 3a.10), using the
encapsulated 3-Chlorooctane sample.

After combustion, the bomb is washed with a known volume of distilled water, and the
washings are titrated to determine the amount of hydrochloric acid and any other acids
formed. This is crucial for correcting the heat of combustion.

. Calculations:

Calculate the corrected temperature rise (AT): Account for heat exchange with the
surroundings using appropriate methods (e.g., Regnault-Pfaundler method).

Calculate the total heat released (g_total): q_total = C_cal * AT

Calculate the heat of combustion of the sample (q_comb): g_comb = g_total - q_wire -
g_acid, where g_wire is the heat from the combustion of the ignition wire and q_acid is the
heat of formation of the acids.

Calculate the constant volume heat of combustion (AU_c): AU_c = q_comb / moles of
sample
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o Calculate the standard enthalpy of combustion (AH_c°): AH_c° =AU _c+ An_gas*R*T,
where An_gas is the change in the number of moles of gas in the combustion reaction, R is
the ideal gas constant, and T is the standard temperature (298.15 K).

o Calculate the standard enthalpy of formation (AfH°): Use Hess's Law with the known
standard enthalpies of formation of the combustion products (COz, H20, and HCI).

The following diagram outlines the experimental workflow for bomb calorimetry.
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Experimental workflow for bomb calorimetry.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b074152?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This technical guide has summarized the available physicochemical data for 3-Chlorooctane
and highlighted the current lack of comprehensive experimental thermochemical values. The
guide provides a framework for estimating the enthalpy of formation using Benson's group
additivity method, while also noting the critical missing group value for the chlorinated carbon
center. Furthermore, a detailed, standard experimental protocol for determining the enthalpy of
formation of liquid chloroalkanes via bomb calorimetry has been presented. For researchers
and professionals requiring precise thermochemical data for 3-Chlorooctane, experimental
determination as outlined in this guide is strongly recommended. Future work should focus on
the experimental measurement of the thermochemical properties of 3-Chlorooctane and the
determination of the Benson group additivity value for C-(CI)(C)z(H) to improve the accuracy of
predictive models for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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